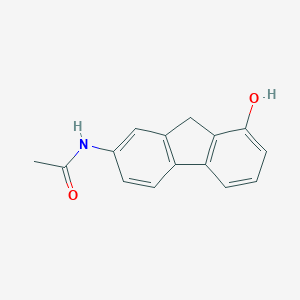

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide

Descripción general

Descripción

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxyl group attached to the nitrogen atom of the acetamide moiety

Métodos De Preparación

The synthesis of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide typically involves the reaction of 8-hydroxy-9H-fluorene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Precursor in Organic Synthesis : N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry.

2. Biology

- Biological Activity Studies : The compound has been studied for its potential biological activities, including enzyme inhibition and effects on cellular processes. Its hydroxy group facilitates hydrogen bonding with biological macromolecules, influencing their functions.

3. Medicine

- Therapeutic Potential : Investigations have revealed that this compound may possess anti-inflammatory and anticancer properties. Its ability to interact with specific enzymes suggests potential applications in drug development targeting diseases characterized by dysregulated enzyme activity.

4. Industry

- Material Development : In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of novel materials with specific functionalities.

Tumor Induction Studies

Research has shown that derivatives of this compound can induce tumors in rodent models, particularly affecting the liver and bladder. These studies are critical for understanding the mechanisms of chemical carcinogenesis and highlight the compound's relevance in toxicology research.

Metabolic Pathway Analysis

Studies have demonstrated that this compound undergoes metabolic activation to form reactive metabolites capable of binding to DNA. This aspect is essential for assessing its mutagenic properties and understanding its role in cancer research.

Enzyme Interaction Studies

Investigations into how this compound interacts with specific enzymes have revealed its potential as an inhibitor. Such studies are crucial for exploring therapeutic applications in conditions where enzyme activity is dysregulated, such as cancer or metabolic disorders.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Used to create complex organic molecules |

| Biology | Biological activity studies | Influences enzyme functions; potential anti-inflammatory effects |

| Medicine | Therapeutic potential | Investigated for anticancer properties |

| Industry | Material development | Intermediate in pharmaceuticals and agrochemicals |

Mecanismo De Acción

The mechanism of action of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the fluorenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide can be compared with other similar compounds, such as:

N-2-Fluorenylacetamide: This compound has a similar fluorenyl group but lacks the hydroxyl group, which may result in different chemical properties and biological activities.

Acetamide, N-acetyl-N-9H-fluoren-2-yl-:

The uniqueness of this compound lies in its specific structure, which combines the fluorenyl and hydroxyl groups, providing distinct chemical and biological properties.

Actividad Biológica

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is an organic compound with significant biological activity, primarily attributed to its structural features, including a hydroxy group and an acetamide moiety attached to a fluorene backbone. This compound has been the subject of various studies focusing on its potential mutagenic properties, interactions with biological macromolecules, and implications in carcinogenesis.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 241.27 g/mol. The presence of the hydroxy group at the 8-position of the fluorene structure enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 241.27 g/mol |

| Appearance | Cream-colored powder |

| Solubility | Low solubility in water |

The mechanism of action for this compound involves its ability to form adducts with DNA and interact with various enzymes involved in drug metabolism. The hydroxy group facilitates hydrogen bonding, which can influence enzyme activities and cellular signaling pathways. These interactions are crucial for understanding the compound's potential therapeutic mechanisms and its role in mutagenesis.

Mutagenic Properties

Research has shown that this compound exhibits mutagenic properties, similar to other fluorene derivatives. It has been implicated in DNA damage, which is a critical factor in chemical carcinogenesis. Studies indicate that this compound can interact with DNA, leading to mutations that may contribute to tumorigenesis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cellular processes related to cancer proliferation has been observed in vitro. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .

Case Studies and Research Findings

- Interaction with DNA : A study evaluated the interaction of this compound with DNA, demonstrating that it forms stable adducts that can lead to mutations. This finding underlines its potential role in carcinogenesis .

- Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in drug metabolism, which could affect the pharmacokinetics of other therapeutic agents .

- Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells through pathways involving microtubule destabilization .

Propiedades

IUPAC Name |

N-(8-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)18/h2-7,18H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRACZYHTIBSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143679 | |

| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-76-2 | |

| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.